REACTION_CXSMILES
|
Cl.Cl.[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[C:20]4[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=4[N:14]([CH3:22])[CH:13]=3)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.OC(C(F)(F)F)=O.[CH3:30][C:31]1[N:36]=[C:35]([CH2:37][C:38](O)=[O:39])[CH:34]=[CH:33][CH:32]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C)C=O.O>[CH3:22][N:14]1[C:15]2[N:16]=[CH:17][N:18]=[C:19]([NH2:21])[C:20]=2[C:12]([C:8]2[CH:7]=[C:6]3[C:11](=[CH:10][CH:9]=2)[N:3]([C:38](=[O:39])[CH2:37][C:35]2[CH:34]=[CH:33][CH:32]=[C:31]([CH3:30])[N:36]=2)[CH2:4][CH2:5]3)=[CH:13]1 |f:0.1.2,3.4,5.6|
|
Name
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|
Quantity
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150 mg
|
Type
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reactant
|
Smiles
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Cl.Cl.N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
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Name
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(6-methyl-2-pyridinyl)acetic acid TFA salt
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.CC1=CC=CC(=N1)CC(=O)O
|
Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.387 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture stirred for 30 minutes at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added to the reaction mixture
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Type
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CUSTOM
|
Details
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forming an emulsion-like mixture
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
methanol (ca. 1% methanol, 3×30 mL) and the combined organics were dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-10% MeOH in EtOAc, 12-g column)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C2=C1N=CN=C2N)C=2C=C1CCN(C1=CC2)C(CC2=NC(=CC=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mmol | |
AMOUNT: MASS | 167.3 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |